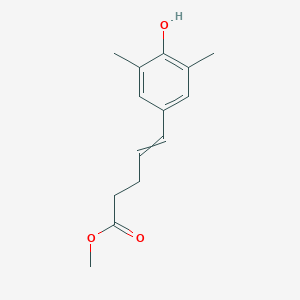![molecular formula C13H14F3NO2 B12545884 Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 832722-39-1](/img/structure/B12545884.png)
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethyl-propenyl group attached to the nitrogen atom of the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 1-(trifluoromethyl)-2-propenyl chloride.
Formation of Intermediate: The 4-methoxyaniline undergoes a reaction with acetic anhydride to form N-(4-methoxyphenyl)acetamide.
Final Product Formation: The intermediate N-(4-methoxyphenyl)acetamide is then reacted with 1-(trifluoromethyl)-2-propenyl chloride in the presence of a base such as potassium carbonate to yield Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted amides and other derivatives.
Applications De Recherche Scientifique
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-N-methyl-: Similar structure but lacks the trifluoromethyl-propenyl group.
Acetamide, N-(4-methoxyphenyl)-N-ethyl-: Similar structure but has an ethyl group instead of the trifluoromethyl-propenyl group.
Uniqueness
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- is unique due to the presence of the trifluoromethyl-propenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
832722-39-1 |
|---|---|
Formule moléculaire |
C13H14F3NO2 |
Poids moléculaire |
273.25 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C13H14F3NO2/c1-4-12(13(14,15)16)17(9(2)18)10-5-7-11(19-3)8-6-10/h4-8,12H,1H2,2-3H3 |
Clé InChI |
CNSBLHOFNLLXHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)OC)C(C=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
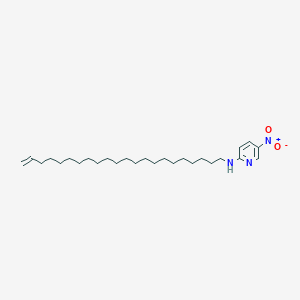
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)

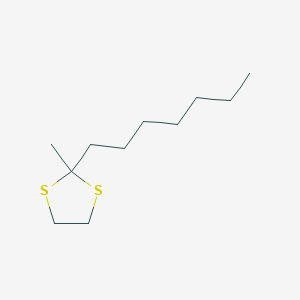
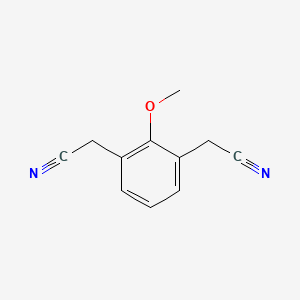
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
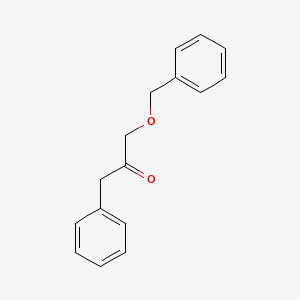

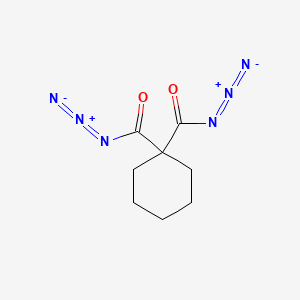
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
